Fumifungin
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Overview
Description
Angiotensin I is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is produced by the action of the enzyme renin on a protein called angiotensinogen, which is synthesized by the liver. Angiotensin I itself is relatively inactive but serves as a precursor to angiotensin II, a potent vasoconstrictor that increases blood pressure by narrowing blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin I can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of angiotensin I may involve recombinant DNA technology. This method includes:
Insertion of the gene encoding angiotensinogen: into a suitable expression vector.
Transformation of the vector into a host organism: such as Escherichia coli or yeast.
Cultivation of the host organism: to produce angiotensinogen, which is then cleaved by renin to yield angiotensin I.
Chemical Reactions Analysis
Types of Reactions: Angiotensin I undergoes several types of chemical reactions, including:
Hydrolysis: The conversion of angiotensin I to angiotensin II by the enzyme angiotensin-converting enzyme (ACE).
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of ACE in a buffered solution at physiological pH and temperature.
Oxidation: May involve oxidizing agents such as hydrogen peroxide under controlled conditions.
Major Products:
Angiotensin II: The primary product formed from the hydrolysis of angiotensin I by ACE.
Scientific Research Applications
Angiotensin I has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a substrate in studies involving ACE inhibitors, which are important in the development of antihypertensive drugs.
Biology: Plays a role in understanding the renin-angiotensin system and its impact on blood pressure regulation.
Medicine: Used in the development and testing of drugs for hypertension and heart failure.
Industry: Employed in the production of diagnostic kits for measuring renin and angiotensin levels in clinical samples
Mechanism of Action
Angiotensin I exerts its effects primarily through its conversion to angiotensin II by ACE. Angiotensin II then acts on specific receptors, particularly the angiotensin II receptor type 1 (AT1), leading to:
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.
Aldosterone Secretion: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention, further increasing blood pressure
Comparison with Similar Compounds
Angiotensin II: A more active form that directly causes vasoconstriction and increases blood pressure.
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Uniqueness of Angiotensin I: Angiotensin I is unique in that it serves as a precursor to angiotensin II and III, making it a critical component in the renin-angiotensin system. Unlike angiotensin II, which has direct physiological effects, angiotensin I itself is relatively inactive but essential for the production of its more active derivatives .
Properties
CAS No. |
110231-33-9 |
---|---|
Molecular Formula |
C22H41NO7 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+ |
InChI Key |
OOEOVXMORBPOKC-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Synonyms |
2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid fumifungin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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